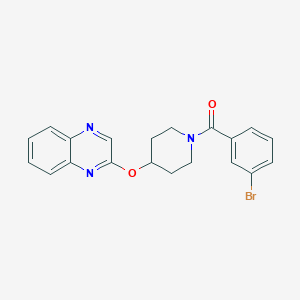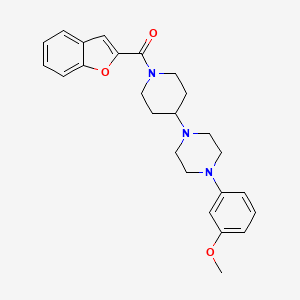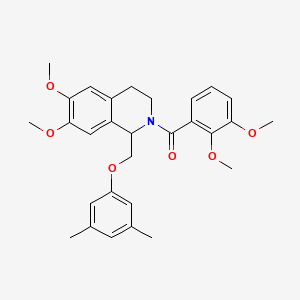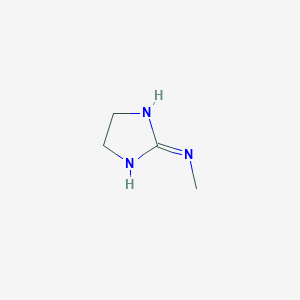
(3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18BrN3O2 and its molecular weight is 412.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic Properties and Quantum Chemistry Calculations
The electronic absorption, excitation, and fluorescence properties of compounds similar to (3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone have been studied in various solvents. These studies, supported by quantum chemistry calculations using DFT and TD-DFT/B3lyp/6–31+G(d,p) methods, help understand the effects of structure and environment on these compounds' spectroscopic properties. Such research indicates potential applications in materials science, particularly in designing materials with specific optical properties (Al-Ansari, 2016).
Synthesis and Chemical Reactions
Research has explored the synthesis and reactions of various quinoxaline derivatives, highlighting their versatility and potential in medicinal chemistry and materials science. For instance, studies on the bromination of quinoxaline derivatives and their subsequent reactions with nucleophilic reagents demonstrate their utility in creating diverse chemical structures, which could be foundational in developing new therapeutic agents or functional materials (Badr et al., 1983).
Antioxidant Properties
The synthesis and analysis of this compound derivatives have shown effective antioxidant power. Research involving similar compounds, such as (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its bromine derivatives, has revealed their potent antioxidant and radical scavenging abilities. These findings suggest potential applications in developing antioxidant therapies or protective agents against oxidative stress-related damage (Çetinkaya et al., 2012).
Antimicrobial and Antimalarial Activities
New quinoline-based 1,2,3-triazoles, structurally related to this compound, have been synthesized and evaluated for their antimicrobial and antimalarial activities. Such research underscores the potential of these compounds in developing new treatments for infectious diseases, contributing to the ongoing search for effective antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).
Fluorescence Derivatization for High-Performance Liquid Chromatography
Quinoxalinone derivatives, closely related to the compound of interest, have been explored as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This application highlights their potential in analytical chemistry, particularly in enhancing the sensitivity and selectivity of HPLC analyses for various organic compounds, thereby supporting research in biochemistry, pharmacology, and environmental science (Yamaguchi et al., 1985).
Orientations Futures
Mécanisme D'action
- The compound’s primary target is Proto-oncogene tyrosine-protein kinase Src . Src is a non-receptor protein tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and migration.
Target of Action
Biochemical Pathways
Propriétés
IUPAC Name |
(3-bromophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c21-15-5-3-4-14(12-15)20(25)24-10-8-16(9-11-24)26-19-13-22-17-6-1-2-7-18(17)23-19/h1-7,12-13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOXZWYERBFGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2991331.png)

![2,9-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2991335.png)



![Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2991341.png)


![N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2991344.png)
![Bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2991345.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2991347.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2991351.png)
